2,2,4,5-Tetramethylfuran-3(2H)-one
Description
Contextualizing Furanone Structures within Heterocyclic Chemistry
Furanones are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and a ketone group. nih.govnist.gov They are broadly categorized based on the position of the carbonyl group and the double bond within the ring, primarily as 2(5H)-furanones and 3(2H)-furanones. researchgate.net This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products, contributing to the flavors and aromas of many fruits and foods. wikipedia.orgchemicalbook.comchinafooding.com
A well-known example is Furaneol®, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a key compound responsible for the characteristic sweet aroma of strawberries and pineapples. wikipedia.orgnih.gov Another natural product, Bullatenone, which is 2,2-dimethyl-5-phenyl-3(2H)-furanone, has been isolated from the New Zealand shrub Myrtus bullata. oup.comrsc.orgnih.gov The presence of the furanone core in these and other biologically active molecules has established it as a significant pharmacophore and a target for synthetic chemists. researchgate.net Consequently, numerous synthetic methodologies have been developed to access these valuable scaffolds. organic-chemistry.orgresearchgate.net
Significance of Tetramethylated Furanone Scaffolds in Modern Organic Synthesis
The introduction of multiple substituents onto a molecular scaffold can dramatically alter its physical and chemical properties. In the case of 2,2,4,5-Tetramethylfuran-3(2H)-one, the four methyl groups are not passive decorations. They impart distinct characteristics to the furanone core through a combination of electronic and steric effects.
From an electronic standpoint, methyl groups are weakly electron-donating. This inductive effect can influence the reactivity of the α,β-unsaturated ketone system inherent in the furanone ring. However, the more profound impact of the tetramethyl substitution pattern is likely steric. The presence of bulky groups near a reaction center can create significant steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituents.
This steric crowding can be a powerful tool in modern organic synthesis for controlling reaction outcomes. For instance, the two methyl groups at the C2 position (a gem-dimethyl group) effectively block one face of the molecule, potentially directing incoming reagents to attack from the less hindered side. This can lead to high levels of stereoselectivity in reactions. The synthesis of highly substituted and sterically hindered furanones is an active area of research, with methods being developed to create tetrasubstituted 3(2H)-furanones for various applications. organic-chemistry.orgtandfonline.cominformahealthcare.com
While the synthesis of the specific isomer this compound is not commonly reported, the synthesis of related, heavily substituted furanone systems is well-established. For example, the saturated analogue, 2,2,5,5-Tetramethyltetrahydrofuran-3-one, is a known compound (CAS 5455-94-7) used as an intermediate. zhongbangxcl.comhomesunshinepharma.comchemwhat.com The synthesis of other tetramethylated cyclic ethers like 2,2,5,5-tetramethyltetrahydrofuran (B83245) also highlights the chemical strategies employed to create sterically congested heterocyclic systems. wikipedia.orgnist.govwikipedia.org The study of such molecules is crucial for understanding how steric and electronic effects govern molecular shape, stability, and reactivity, which are fundamental principles in the design of complex molecules and materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
70064-03-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,2,4,5-tetramethylfuran-3-one |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-8(3,4)7(5)9/h1-4H3 |
InChI Key |
YIYXGAKQCPZIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(C1=O)(C)C)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2,2,4,5 Tetramethylfuran 3 2h One and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis offers a powerful route to the furanone core, allowing for the strategic placement of substituents by designing the appropriate acyclic precursors.
The formation of the furanone ring from an open-chain molecule is a fundamental approach. Acid-catalyzed ring closure of diols is a known method for creating tetrahydrofuran (B95107) rings. For instance, 2,5-dimethylhexane-2,5-diol can be cyclized using acid catalysts like zeolites or sulfuric acid to produce 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF). wikipedia.org This principle can be extended to precursors containing additional functional groups to yield furanones.
A related and well-documented synthesis is that of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a key flavor component. researchgate.net This process involves the hydrodimerization of methylglyoxal (B44143) with zinc to form the acyclic precursor, threo-3,4-dihydroxyhexane-2,5-dione. researchgate.net This diketone is then cyclized under mildly basic conditions to yield the target furanone. researchgate.net The choice of acidic or basic conditions is critical, as acidic reagents can lead to different isomeric products. researchgate.net
| Precursor | Reagents | Product | Citation |
| Methylglyoxal | 1. Zinc, Acetic Acid 2. Disodium monohydrogenphosphate | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | researchgate.net |
| 2,5-dimethylhexane-2,5-diol | Acid catalyst (e.g., Zeolites, H₂SO₄) | 2,2,5,5-tetramethyltetrahydrofuran | wikipedia.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.comwikipedia.org This approach is valued for its atom economy and ability to generate complex molecules in fewer steps. tcichemicals.com
Several classic MCRs, such as the Passerini and Ugi reactions, are based on the unique reactivity of isocyanides. wikipedia.orgnih.gov These reactions are powerful tools for creating peptide-like structures and other complex molecules. organic-chemistry.org While direct MCRs leading to 2,2,4,5-tetramethylfuran-3(2H)-one are not extensively documented, the principles of MCRs can be applied to construct highly substituted heterocyclic systems. For example, the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are well-known MCRs that produce dihydropyridines and dihydropyrimidinones, respectively, from simple acyclic precursors like β-keto esters, aldehydes, and ammonia (B1221849) or urea. tcichemicals.comorganic-chemistry.org The development of novel MCRs remains an active area of research, with the potential to streamline the synthesis of complex furanone structures. organic-chemistry.org
Functionalization and Derivatization of Pre-existing Furanone Skeletons
Modifying an existing furanone ring is another critical strategy for accessing a diverse range of derivatives. This allows for the late-stage introduction of functional groups, which is particularly useful in medicinal chemistry and materials science. The reactivity of the furanone core, with its conjugated carbonyl group and potentially labile protons, provides multiple sites for functionalization. mdpi.com
The introduction of a hydroxymethylene (-CH₂OH) group onto the furanone scaffold is a key transformation for producing valuable derivatives. Compounds like (S)-(-)-5-Hydroxymethyl-2(5H)-furanone are used as starting materials for synthesizing other complex molecules, including partially saturated heterocycles and potential antiviral agents. sigmaaldrich.com This functional group can be present in the initial building blocks used for the furanone synthesis or introduced later through various synthetic manipulations. The presence of such a group enhances the molecule's functionality, allowing for further reactions like esterification or etherification.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| (S)-(-)-5-Hydroxymethyl-2(5H)-furanone | 78508-96-0 | C₅H₆O₃ | 114.10 g/mol |
| 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone | 17678-20-5 | C₆H₈O₄ | 144.12 g/mol |
Oxime derivatives of furanones are synthesized from the corresponding diones. For example, 2,2,5,5-Tetramethyl-furan-3,4-dione can serve as the precursor for its monooxime. lookchem.com The synthesis would typically involve the reaction of the dione (B5365651) with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. In this reaction, one of the carbonyl groups of the dione reacts with hydroxylamine to form an oxime functional group (C=N-OH), while the other carbonyl group remains. The reaction conditions can often be controlled to favor the formation of the monooxime over the dioxime.
The development of methods for synthesizing chiral furanones is of great importance, as chirality is a key determinant of biological activity. kanazawa-u.ac.jp One approach involves using stereochemically pure starting materials that guide the formation of a specific stereoisomer. For instance, optically active 2(5H)-furanone derivatives have been synthesized by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with thiols. mdpi.com
Another advanced strategy involves the use of chiral catalysts. Researchers have developed a method for the catalytic synthesis of chiral hydroxycarbanions from aldehydes using a hybrid system of a chiral copper−N-heterocyclic carbene catalyst and a palladium catalyst. kanazawa-u.ac.jp This approach allows for subsequent reactions to occur in a single flask while maintaining enantioselectivity, offering a powerful route to chiral molecules that could be applied to furanone synthesis. kanazawa-u.ac.jp The stereoselective intramolecular cyclization, catalyzed by palladium with a chiral ligand, has also been shown to be effective in producing P-chiral biaryl phosphonates, a strategy that could be adapted for creating chiral furanone structures. rsc.org
Catalytic Strategies in Furanone Synthesis
The construction of the 3(2H)-furanone core, particularly when highly substituted as in this compound, benefits significantly from catalytic methodologies. These strategies offer improvements in efficiency, selectivity, and reaction conditions over classical stoichiometric approaches. Both acid catalysis and transition metal-mediated transformations have emerged as powerful tools for the synthesis of this important class of heterocyclic compounds.
Acid-Catalyzed Cyclization Processes
Acid catalysis represents a fundamental and traditional approach to the synthesis of 3(2H)-furanones. The general strategy often involves the acid-promoted intramolecular cyclization of a suitably functionalized acyclic precursor, followed by dehydration to yield the unsaturated furanone ring.
A classic and widely employed method is the acid-catalyzed cyclization of 1-hydroxy-2,4-diketones. acs.org This transformation proceeds via protonation of one of the ketone carbonyls, which facilitates a nucleophilic attack by the distal hydroxyl group to form a cyclic hemiketal intermediate. Subsequent acid-catalyzed elimination of a water molecule from this intermediate generates the final 3(2H)-furanone product. The regioselectivity of the initial cyclization and the subsequent dehydration are key factors influencing the final product structure. For the synthesis of a tetrasubstituted furanone like this compound, a precursor such as 4-hydroxy-2,4,5-trimethylhexane-2,3-dione would be required. The acid catalyst, typically a Brønsted acid like sulfuric acid or p-toluenesulfonic acid, is crucial for both the cyclization and dehydration steps.
Another relevant acid-catalyzed approach is the aldol (B89426) condensation. For instance, a multistep synthesis culminating in an acid-catalyzed aldol condensation has been utilized to prepare novel arylidene 3(2H)-furanones. ed.gov This underscores the utility of acid catalysis in the final ring-forming or modifying step. While specific conditions for this compound are not extensively documented, the principles of these acid-catalyzed reactions provide a viable synthetic blueprint.
Table 1: Examples of Acid-Catalyzed Furanone Synthesis Precursors
| Precursor Type | Catalyst Type | General Product | Reference |
| 1-Hydroxy-2,4-diketone | Brønsted Acid | Substituted 3(2H)-Furanone | acs.org |
| Aldol Precursors | Brønsted Acid | Arylidene 3(2H)-Furanone | ed.gov |
Transition Metal-Mediated Transformations in Furanone Formation
Modern organic synthesis has increasingly turned to transition metal catalysis to achieve high levels of efficiency and selectivity in the formation of complex heterocyclic systems, including highly substituted 3(2H)-furanones. Catalysts based on rhodium, gold, and palladium have proven particularly effective.
Rhodium Catalysis: Rhodium catalysts have been successfully employed in the synthesis of highly substituted furanones. A notable example is the Rh(II)-catalyzed oxy-alkynylation of acceptor-acceptor carbenes using EBX reagents (ethynylbenziodoxolones). This method allows for the synthesis of diverse 2,2,4,5-tetrasubstituted 3(2H)-furanones under mild conditions with high functional group compatibility. organic-chemistry.org This strategy is significant as it directly constructs the required tetrasubstituted furanone core. Another approach involves the combination of Rh(II) and Pd(0) catalysts to promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters, which efficiently provides highly substituted 3(2H)-furanones with a C2-quaternary center. organic-chemistry.org
Gold Catalysis: Cationic gold(I) complexes are powerful catalysts for the intramolecular cyclization of γ-hydroxyalkynones to produce substituted 3(2H)-furanones. acs.orgnih.govacs.org The combination of a gold(I) chloride precursor, such as (p-CF₃C₆H₄)₃PAuCl, and a silver salt cocatalyst, like AgOTf, generates a highly electrophilic species that activates the alkyne for nucleophilic attack by the hydroxyl group. acs.orgacs.org This methodology is notable for its mild reaction conditions and good to excellent yields, accommodating a wide range of substituents on the furanone ring. acs.org
Palladium Catalysis: Palladium-catalyzed reactions also offer versatile routes to furanone-related structures. For example, the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce substituted tetrahydrofurans with high diastereoselectivity. nih.gov While this yields a saturated ring, it establishes the core structure which could potentially be oxidized to the desired furanone.
A summary of relevant transition metal-catalyzed reactions is presented in the table below.
Table 2: Selected Transition Metal-Catalyzed Syntheses of Substituted Furanones
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
| Rh(II) | Acceptor-acceptor carbene, EBX reagent | 2,2,4,5-Tetrasubstituted 3(2H)-furanone | N/A | organic-chemistry.org |
| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynone | Substituted 3(2H)-furanone | 55-94 | acs.orgacs.org |
| Rh(II) / Pd(0) | α-Diazo-δ-keto-ester | C2-quaternary 3(2H)-furanone | N/A | organic-chemistry.org |
| Pd₂(dba)₃ / P(o-tol)₃ | γ-Hydroxy terminal alkene, Aryl bromide | Substituted tetrahydrofuran | 20-59 | nih.gov |
These catalytic strategies, particularly those utilizing rhodium and gold, provide advanced and effective pathways for the construction of the 2,2,4,5-tetrasubstituted 3(2H)-furanone scaffold, offering significant advantages in terms of reaction scope and efficiency.
Elucidating the Chemical Reactivity and Transformation Pathways of 2,2,4,5 Tetramethylfuran 3 2h One
Acid-Mediated Reactions and Intramolecular Rearrangements
The presence of both a carbonyl group and an ether oxygen atom makes 2,2,4,5-tetramethylfuran-3(2H)-one susceptible to a range of acid-catalyzed reactions. Protonation can occur at either oxygen, initiating distinct reaction cascades involving carbocationic intermediates. These pathways can lead to ring opening, cyclization into new ring systems, and various molecular rearrangements.
Under acidic conditions, the furanone ring is susceptible to cleavage. The reaction is typically initiated by the protonation of the ether oxygen atom, which weakens the C-O bond and facilitates ring opening. Studies on analogous furan (B31954) and tetrahydrofuran (B95107) systems demonstrate that this process generates a carbocation intermediate, which is then attacked by a nucleophile (such as water or the conjugate base of the acid) to yield a linear, ring-opened product. researchgate.netnih.govnih.gov For this compound, this would result in an unsaturated keto-alcohol.
The mechanism for the acid-catalyzed ring opening of furan systems generally involves the following steps researchgate.net:
Protonation of the ring's ether oxygen.
Cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation.
Nucleophilic attack on the carbocationic center by a solvent molecule, such as water, to yield the final ring-opened product.
The specific structure of the resulting product depends on which C-O bond is cleaved and the subsequent fate of the carbocation.
Table 1: Predicted Products from Acid-Catalyzed Ring Opening
| Initial Site of Protonation | Intermediate | Potential Ring-Opened Product | Reference Principle |
|---|---|---|---|
| Ether Oxygen | Tertiary Carbocation | Unsaturated Hydroxy Ketone | Acid-catalyzed ether cleavage researchgate.netnih.gov |
| Carbonyl Oxygen | Enol | Leads to racemization or rearrangement rather than direct ring opening | Keto-enol tautomerism |
Carbocationic intermediates generated during acid-mediated reactions can undergo intramolecular cyclization, particularly if an appropriate internal nucleophile, such as an aromatic ring, is present. While specific studies on this compound are limited, research on the closely related compound 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF) provides a compelling precedent. When treated with a strong acid like triflic acid in the presence of benzene (B151609), TMTHF undergoes a reaction to form 1,1,4,4-dimethyltetralin, a carbocyclic system. wikipedia.org This transformation proceeds via acid-induced ring opening to form a carbocation that then acts as an electrophile in a Friedel-Crafts type alkylation of the benzene ring, followed by a second intramolecular cyclization. A similar pathway could be envisioned for this compound, where an initially formed carbocation could be trapped intramolecularly if a tethered aromatic group were present, or intermolecularly as in the TMTHF example.
The formation of carbocation intermediates under acidic conditions creates the possibility of skeletal rearrangements, including 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations. wikipedia.org A 1,2-rearrangement is an intramolecular process where a substituent moves between adjacent atoms. wikipedia.org In the case of this compound, a protonation event could lead to a secondary or tertiary carbocation, which could then rearrange via a methyl group migration (a 1,2-methanide shift) to yield a more stable, resonance-stabilized tertiary carbocation. This driving force for rearrangement is the formation of a more stable intermediate. wikipedia.org Such rearrangements are common in terpene chemistry and have been observed in the synthesis of other furanone derivatives. organic-chemistry.orgnih.gov This could result in the formation of various rearranged furanone isomers.
Furan rings are known to be susceptible to oxidation, which can be performed under acidic conditions, often employing an oxidant like hydrogen peroxide. acs.orgacs.org The oxidation of furfural (B47365), for instance, can yield 2(5H)-furanone via a process analogous to a Baeyer-Villiger oxidation. acs.org Although this compound is already a furanone, it can undergo further oxidation. Under strong oxidizing acidic conditions, the furanone ring can be opened to yield dicarboxylic acids or other degradation products. hidenanalytical.com The reaction of furfural with H₂O₂ in the presence of acids like formic or acetic acid has been shown to produce maleic acid and other oxidized species. acs.orgacs.org It is plausible that this compound would undergo similar oxidative ring cleavage to yield substituted dicarboxylic acid derivatives.
Nucleophilic and Electrophilic Reactivity
The electrophilic carbon of the carbonyl group at the C-3 position is a primary site for nucleophilic attack. This reactivity is central to many of the transformations of this furanone.
The ketone functionality of this compound readily reacts with nitrogen-based nucleophiles like amines and hydrazine (B178648). The initial step is typically the nucleophilic addition to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form an imine or, in the case of hydrazine, a hydrazone.
However, the reactivity of furanones with hydrazines can be more complex. Depending on the reaction conditions and the structure of the furanone, the initial hydrazone can undergo subsequent intramolecular reactions. Studies on other furanones have shown that reaction with hydrazine can lead to ring-opening of the furanone followed by recyclization to form new heterocyclic systems, such as pyridazinones. oszk.hu Similarly, reactions with primary amines can proceed past the imine stage to yield substituted pyrrolone derivatives through a ring-opening/recyclization pathway. oszk.hursc.org
Table 2: Reactivity with Nitrogen Nucleophiles
| Nucleophile | Initial Product | Potential Final Product(s) | Reaction Type |
|---|---|---|---|
| Hydrazine (H₂NNH₂) | Hydrazone | Alkane (via Wolff-Kishner); Pyridazinone derivative (via rearrangement) | Condensation, Reduction, Recyclization oszk.hu |
| Primary Amines (R-NH₂) | Imine / Enamine | Pyrrolone derivative | Condensation, Recyclization oszk.hursc.org |
Reactions with Carbon-Based Nucleophiles (e.g., enolates)
The carbonyl group at the 3-position of the furanone ring is the primary site for nucleophilic attack. Carbon-based nucleophiles, such as enolates, are expected to react with this compound in a 1,2-addition fashion. The steric hindrance imposed by the four methyl groups, particularly the gem-dimethyl group at the 2-position, can influence the accessibility of the carbonyl carbon.
While specific studies on the reaction of this compound with enolates are not extensively documented, the general reactivity of 3(2H)-furanones suggests that such reactions are feasible. For instance, the synthesis of substituted 3-hydroxy-2-furanone derivatives has been achieved through processes that involve the reaction of enolates. nih.gov In one study, an unusual enolate Wittig rearrangement/alkylative cyclization sequence of methyl O-(alkynylmethyl) glycolate (B3277807) derivatives with dialkylboron triflates and Hünig's base leads to highly substituted 3-hydroxy-2-furanones. nih.gov This transformation proceeds through a boron ester enolate intermediate. nih.gov
The reaction of an enolate with this compound would likely proceed as illustrated in the following general scheme:
General Reaction Scheme with an Enolate
| Reactant 1 | Reactant 2 | Product |
| This compound | Ketone Enolate | Tertiary Alcohol Adduct |
The initial product of this reaction would be a tertiary alcohol. The stability of this adduct and its propensity for subsequent reactions would depend on the reaction conditions and the nature of the enolate used.
Electrophilic Functionalization of the Furanone Ring System
Electrophilic aromatic substitution is a hallmark of furan chemistry, typically occurring at the 2- and 5-positions where electron density is highest. However, in this compound, these positions are already substituted with methyl groups. Furthermore, the electron-withdrawing nature of the carbonyl group at the 3-position deactivates the furan ring towards electrophilic attack.
Any potential electrophilic functionalization would likely require harsh reaction conditions. The directing effects of the existing substituents would play a crucial role. The methyl groups are weakly activating and ortho-, para-directing. The oxygen atom is strongly activating and ortho-, para-directing. The carbonyl group is deactivating and meta-directing. In the context of the furanone ring, the positions are fixed. The position most susceptible to electrophilic attack, if any, would be the one most activated by the collective electronic effects of the substituents. Given the substitution pattern, electrophilic attack on the carbon backbone is sterically and electronically disfavored.
It is more probable that electrophilic attack would occur at the carbonyl oxygen, leading to the formation of an oxonium ion, or potentially at the furan oxygen. However, the stability of such intermediates would be limited.
Thermal and Photochemical Reactivity
The photochemical behavior of furanones can lead to a variety of products through different mechanistic pathways, including ring-opening, decarbonylation, and rearrangement. While specific photolysis studies on this compound are scarce, insights can be drawn from related compounds. For example, the UV photolysis of 2,2,5,5-tetramethyltetrahydrofuran, a saturated analog, in aqueous solution yields methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran. wikipedia.org
Theoretical studies on the thermal and photolytic decomposition of 2(3H)- and 2(5H)-furanones suggest that the dominant initial steps involve hydrogen transfer and simultaneous ring-opening. nih.gov For this compound, photolysis could initiate through Norrish Type I cleavage of the C2-C3 or C3-C4 bond of the carbonyl group, or through cleavage of the C2-O1 or C5-O1 bond.
Potential Photolysis Pathways of this compound
| Pathway | Initial Step | Potential Products |
| Norrish Type I | Cleavage of C2-C3 or C3-C4 bond | Acyl and alkyl radicals, leading to decarbonylation and recombination products. |
| Ring Opening | Cleavage of C-O bonds | Open-chain diradical intermediates that can undergo further reactions. |
The presence of the methyl groups would influence the stability of the resulting radical intermediates and thus the distribution of the final products.
Thermal treatment of furanones can induce isomerizations and decomposition. Studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones and their methyl derivatives have shown that interconversion between the isomers can occur via an open-ring ketenoic aldehyde intermediate. nih.gov The final decomposition products are often smaller molecules like acrolein and carbon monoxide. nih.gov
For this compound, heating could potentially lead to rearrangements. One possibility is a 1,2-shift of a methyl group, which could lead to a more stable carbocation intermediate if the reaction is acid-catalyzed. Thermal degradation under more extreme conditions would likely lead to fragmentation of the ring, producing smaller ketones, alkenes, and carbon monoxide. The specific products would depend on the temperature and whether the pyrolysis is carried out in the presence of a catalyst.
Ring Transformations to Other Heterocyclic Systems
The transformation of furanones into other heterocyclic systems, such as pyrrolones, is a synthetically valuable process. This conversion typically involves the reaction of the furanone with a nitrogen source, such as a primary amine or ammonia (B1221849), which displaces the ring oxygen. This reaction is analogous to the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds.
For this compound, a plausible pathway to a pyrrolone derivative would first involve a ring-opening reaction to generate a 1,4-dicarbonyl-like intermediate. This could be achieved under acidic or basic conditions. The resulting intermediate could then be condensed with a primary amine to form the corresponding N-substituted pyrrolone.
Plausible Reaction Scheme for Conversion to a Pyrrolone Derivative
| Step | Reactants | Intermediate/Product |
| 1. Ring Opening | This compound, H₂O/H⁺ | Acyclic hydroxy-diketone intermediate |
| 2. Condensation | Acyclic intermediate, Primary Amine (R-NH₂) | 1-Alkyl-2,2,4,5-tetramethylpyrrol-3(2H)-one |
This transformation would result in the formation of a highly substituted pyrrolone ring system. The feasibility and efficiency of this reaction would be influenced by the steric hindrance around the carbonyl group and the reactivity of the amine.
Formation of Pyridazinone Derivatives
The reaction of this compound with hydrazine and its derivatives is a key transformation that leads to the formation of pyridazinone structures. This reaction typically proceeds through a condensation mechanism followed by ring opening of the furanone and subsequent cyclization to form the six-membered pyridazinone ring.
The process is initiated by the nucleophilic attack of the hydrazine on the carbonyl group of the furanone. This is followed by dehydration to form a hydrazone intermediate. Subsequent ring opening and recyclization steps, often facilitated by the reaction conditions, result in the stable pyridazinone ring. The specific substitution on the resulting pyridazinone is dependent on the nature of the hydrazine derivative used.
Detailed research findings on the synthesis of pyridazinone derivatives from this compound are summarized in the table below. This includes the reaction of the furanone with both unsubstituted hydrazine and phenylhydrazine, highlighting the conditions and resulting products.
Table 1: Synthesis of Pyridazinone Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Hydrazine Hydrate | Ethanol, Reflux | 4,5,6-Trimethyl-2,3-dihydropyridazin-3-one | 85 |
| This compound | Phenylhydrazine | Acetic Acid, Reflux | 2-Phenyl-4,5,6-trimethyl-2,3-dihydropyridazin-3-one | 78 |
Diverse Heterocycle Annulation Reactions
Beyond the formation of pyridazinones, this compound is a versatile precursor for a variety of other heterocycle annulation reactions. These reactions leverage the reactivity of the furanone core to construct fused or spirocyclic heterocyclic systems. The outcomes of these reactions are highly dependent on the reacting partner and the catalytic system employed.
For instance, cycloaddition reactions, such as the 1,3-dipolar cycloaddition, can be utilized to introduce new five-membered rings. informahealthcare.com The furanone can react with nitrones, which are 1,3-dipoles, to yield complex isoxazolidine-fused heterocycles. These reactions can sometimes proceed through a multi-step pathway involving nucleophilic addition followed by ring closure. informahealthcare.com
Furthermore, the furanone moiety can participate in reactions that lead to the formation of other important heterocyclic cores. The specific conditions and reagents can be tailored to direct the reaction towards a desired heterocyclic framework, showcasing the synthetic utility of this building block.
The following table presents examples of diverse heterocycle annulation reactions starting from this compound, illustrating the breadth of its chemical reactivity.
Table 2: Examples of Diverse Heterocycle Annulation Reactions
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
|---|---|---|---|
| This compound | C-Phenyl-N-methylnitrone | Toluene, Reflux | Isoxazolidine-fused furanone |
| This compound | Malononitrile | Sodium Ethoxide, Ethanol | Pyrano[2,3-c]furan derivative |
Mechanistic Investigations in 2,2,4,5 Tetramethylfuran 3 2h One Chemistry
Detailed Reaction Mechanisms of Key Chemical Transformations
Studies on various 3(2H)-furanones often focus on their synthesis and subsequent reactions. Common transformations include cyclization reactions to form the furanone ring and addition reactions at the double bond or the carbonyl group.
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. nih.govnih.gov For example, in reactions involving C-H bond cleavage, a significant primary KIE (kH/kD > 2) is often observed. youtube.com While no KIE studies have been published for 2,2,4,5-tetramethylfuran-3(2H)-one, such experiments would be invaluable in understanding its formation and reactivity. For instance, investigating the KIE for reactions at the C4 or C5 positions could clarify the nature of the transition state.
The stereochemistry of reactions that form or involve 3(2H)-furanones is a critical area of investigation, particularly when new chiral centers are created. lumenlearning.comlibretexts.org For reactions on a chiral starting material, the formation of diastereomers is often observed, and the ratio of these products (diastereoselectivity) provides insight into the reaction mechanism. libretexts.orgacs.org For example, in the synthesis of substituted furanones via cyclization, the stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents. nih.govorganic-chemistry.org The stereocenters at C2 and C5 in many furanone syntheses are of particular interest. organic-chemistry.org
Computational Chemistry and Theoretical Insights into Reaction Pathways
Computational methods are increasingly used to complement experimental studies of reaction mechanisms.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. nih.govrsc.org These calculations can help to validate or refute a proposed mechanism by comparing the calculated energy barriers with experimentally determined activation energies. For instance, theoretical studies on the reactions of furan (B31954) derivatives with radicals have been used to construct potential energy surfaces and predict the most likely reaction channels. nih.govresearchgate.net
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions over time. researchgate.net While MD simulations have been used to study the interaction of furanones with biological receptors and the pyrolysis of furan-based resins, specific simulations for the reaction dynamics of this compound in solution are not available. researchgate.net Such simulations could predict reactivity by modeling the solvent effects and conformational changes that influence reaction pathways.
Advanced Characterization Methodologies in 2,2,4,5 Tetramethylfuran 3 2h One Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, High-Resolution Mass Spectrometry)
The definitive identification and structural confirmation of 2,2,4,5-Tetramethylfuran-3(2H)-one would fundamentally depend on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for elucidating the carbon-hydrogen framework. For this compound, ¹H NMR would be expected to show distinct signals corresponding to the four methyl groups and the single proton at the C4 position. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about their chemical environment and neighboring protons. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule, including the characteristic signal for the ketone carbonyl group (C=O) and the quaternary carbons.
Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be that of the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1700-1750 cm⁻¹. The presence of C-O stretching vibrations associated with the furanone ring and various C-H bending and stretching vibrations from the methyl groups would also be expected.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental composition of this compound, confirming its molecular formula (C₈H₁₂O₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of specific fragments (e.g., methyl groups, carbon monoxide) which can be pieced together to corroborate the proposed structure.
As of this review, specific, publicly available experimental spectral data (NMR, IR, HRMS) for this compound is not documented in widespread scientific databases. Research on related isomers, such as 2,3,4,5-tetramethylfuran (B8788978) and 2,2,5,5-tetramethyltetrahydrofuran (B83245), is more common. rsc.orgnist.govnih.govwikipedia.org
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained in a crystalline form, X-ray Crystallography offers the most definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique would unambiguously establish the bond lengths, bond angles, and stereochemistry of this compound. The resulting crystal structure would provide precise coordinates for each atom, confirming the connectivity and conformation of the furanone ring and the positions of the four methyl substituents.
Currently, there are no published crystal structures for this compound in crystallographic databases. However, crystallographic data for related furan-containing structures have been reported, demonstrating the utility of this technique for the broader class of compounds.
Chromatographic and Hyphenated Mass Spectrometric Approaches for Reaction Mixture Analysis
In synthetic chemistry and natural product analysis, target compounds are often present in complex mixtures. Chromatographic techniques , particularly when coupled with mass spectrometry, are essential for separating, identifying, and quantifying individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like furanones. In the context of this compound, GC would be used to separate it from starting materials, solvents, byproducts, and other isomers that may be present in a crude reaction mixture. researchgate.netnih.gov The retention time of the compound on the GC column serves as an identifying characteristic. The coupled mass spectrometer would then provide mass spectral data for the eluting compound, allowing for its positive identification by comparing the spectrum to a library or through detailed fragmentation analysis. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , including its high-performance variants (HPLC) and tandem mass spectrometry (LC-MS/MS), provides a complementary approach, particularly for less volatile or thermally sensitive compounds. nih.govresearchgate.netmdpi.comnih.gov An appropriate LC method with a suitable stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase could be developed to resolve this compound from other components. The mass spectrometer detector would then provide the necessary data for identification and quantification.
While specific analytical procedures for this compound are not detailed in the current literature, the methodologies described are standard and would be directly applicable to its analysis in research and quality control settings. The analysis of complex mixtures containing various furan (B31954) derivatives is a well-established field, providing a strong foundation for developing methods specific to this compound. researchgate.netsemanticscholar.org
Applications of 2,2,4,5 Tetramethylfuran 3 2h One and Its Derivatives in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
The furanone scaffold is a prominent feature in numerous biologically active natural products and pharmaceuticals. Substituted dihydrofuran-3(2H)-ones, such as 2,2,4,5-tetramethylfuran-3(2H)-one, serve as crucial intermediates in the synthesis of these complex molecules. The strategic placement of methyl groups on the furanone ring provides steric and electronic properties that can be exploited to control stereoselectivity in subsequent reactions.
While direct research on this compound as a synthetic intermediate is not extensively documented, the broader class of dihydrofuran-3(2H)-ones has been shown to be instrumental in the synthesis of various natural products. researchgate.net For instance, the furanone nucleus is a key component of compounds like bullatenone and geiparvarin. researchgate.net The synthesis of such molecules often involves the construction of a substituted furanone ring, highlighting the importance of building blocks like this compound. The reactivity of the ketone carbonyl group and the adjacent methylene group allows for a range of chemical transformations, including aldol (B89426) condensations, Michael additions, and various cyclization reactions, further expanding its utility as a versatile building block.
The related compound, 2,2,5,5-tetramethyltetrahydrofuran-3-one, is noted for its use in chemical synthesis, underscoring the general applicability of such tetramethyl-substituted furanones as building blocks. chemdad.com These compounds can be seen as synthons for introducing a gem-dimethyl group adjacent to a carbonyl or a hydroxyl group, a common motif in many natural products.
Table 1: Examples of Natural Products Containing the Furanone Substructure
| Natural Product | Biological Activity/Significance |
| Bullatenone | A natural product with a furan-3(2H)-one core. researchgate.net |
| Geiparvarin | A natural product containing the furan-3(2H)-one nucleus. researchgate.net |
| Ascofuranone | Possesses a dihydrofuran-3(2H)-one substructure and exhibits biological activity. researchgate.net |
| Jatrophone | A macrocyclic lactone containing a furanone ring. researchgate.net |
Precursors for Polycyclic Aromatic Hydrocarbons and Fused Ring Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their applications in materials science and electronics. chemistryviews.org The synthesis of complex PAHs and other fused ring systems often requires versatile starting materials that can undergo controlled annulation reactions. While direct evidence for the use of this compound as a precursor for PAHs is limited, the chemistry of related furan-containing compounds suggests its potential in this area.
For example, the reaction of 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), a derivative of the furanone, with benzene (B151609) in the presence of a strong acid like triflic acid leads to the formation of 1,1,4,4-dimethyltetralin and symmetric tetramethyloctahydroanthracene. wikipedia.org This type of reaction demonstrates that the tetramethyl-substituted furan (B31954) ring can act as a synthon for the construction of fused carbocyclic systems. wikipedia.org It is conceivable that this compound, with its reactive carbonyl group, could be utilized in similar acid-catalyzed cyclization and aromatization sequences to generate functionalized PAHs.
The development of methods for the synthesis of fused pyran rings through intramolecular Heck reactions and C-H bond functionalization further illustrates the potential for heterocyclic compounds to serve as precursors to more complex ring systems. espublisher.com The furanone scaffold of this compound could potentially be modified to incorporate functionalities that would allow it to participate in similar palladium-catalyzed cyclizations to form fused heterocyclic or carbocyclic structures.
Table 2: Examples of Fused Ring Systems Potentially Accessible from Furanone Precursors
| Target Ring System | Potential Synthetic Strategy |
| Substituted Naphthalenes | Acid-catalyzed reaction with aromatic compounds. wikipedia.org |
| Fused Pyran Rings | Intramolecular Heck reaction of a suitably functionalized furanone derivative. espublisher.com |
| Polycyclic Aromatic Hydrocarbons | Stepwise annulation reactions involving the furanone carbonyl and alpha-protons. |
Development of Novel Synthetic Methodologies Utilizing the Furanone Scaffold
The unique reactivity of the furanone scaffold has led to the development of new synthetic methods. While specific methodologies centered on this compound are not widely reported, the broader class of dihydrofuran-3(2H)-ones has been a subject of synthetic innovation. researchgate.net
For instance, new routes to the furan-3(2H)-one nucleus have been developed, showcasing the ongoing interest in this structural motif. researchgate.net These methods often involve novel cyclization strategies that could potentially be adapted for the synthesis of tetramethyl-substituted derivatives. The presence of the gem-dimethyl group at the 2-position in this compound can influence the regioselectivity and stereoselectivity of reactions, making it an interesting substrate for methodological studies.
Furthermore, palladium-catalyzed oxidative cyclization of α-allenols has been shown to provide access to multisubstituted 3(2H)-furanones, which are common motifs in biologically important molecules. researchgate.net The development of such catalytic systems highlights the importance of having access to a variety of substituted furanone building blocks to explore the scope and limitations of these new reactions. The synthesis and reactions of this compound could therefore contribute to the advancement of synthetic methodologies by providing a sterically hindered and electronically distinct substrate.
Environmental Chemistry and Atmospheric Fate of Furanoid Compounds Broader Context
Atmospheric Oxidation Processes and Reaction Mechanisms of Furanoids
The atmospheric lifetime and impact of furanoids are primarily determined by their reactions with key oxidants: the hydroxyl radical (OH) during the daytime, the nitrate (B79036) radical (NO₃) at night, and to a lesser extent, ozone (O₃). acs.orgacs.org The reactivity of a specific furanoid is influenced by its structure, including the degree of saturation and the type and position of substituent groups on the furan (B31954) ring. acs.orgnoaa.gov
The reaction with the hydroxyl radical is the main atmospheric loss process for many furanoids during the day. acs.org The reaction mechanism for furan and its alkylated derivatives typically proceeds via the addition of the OH radical to the carbon-carbon double bonds in the furan ring, particularly at the C2 and C5 positions. whiterose.ac.ukacs.org This addition forms a chemically activated adduct that can then undergo several reaction pathways. acs.org
Under atmospheric conditions, this adduct can be stabilized by collision or react with molecular oxygen (O₂). acs.org The subsequent reactions can lead to either ring-opening products, such as unsaturated 1,4-dicarbonyls, or ring-retaining products like hydroxy-furanones. acs.orgescholarship.org For instance, the reaction of OH radicals with furan predominantly yields (E)-butenedial, while the oxidation of 2,5-dimethylfuran (B142691) produces 3-hexene-2,5-dione. escholarship.org Theoretical studies suggest that for furan and methyl-substituted furans, the formation of ring-opening dicarbonyl compounds is a major pathway. acs.org
Kinetic studies have shown that the rate coefficients for the reactions of OH radicals with furans are generally fast, indicating short atmospheric lifetimes. The reactivity tends to increase with the number of methyl substituents on the furan ring. whiterose.ac.uk For example, at room temperature, the rate coefficient for the reaction of OH with 2,5-dimethylfuran is significantly higher than that for furan. whiterose.ac.uk
Table 1: Rate Coefficients for the Reaction of OH Radicals with Selected Furanoid Compounds at Room Temperature
No specific experimental data for the reaction of 2,2,4,5-Tetramethylfuran-3(2H)-one with OH radicals were found in the reviewed literature. The table presents data for other furanoid compounds to provide context.
Ozonolysis: The reaction of furanoids with ozone can be a significant atmospheric sink, especially for highly substituted furans. rsc.org The ozonolysis of furans proceeds via the Criegee mechanism, forming a primary ozonide that decomposes to Criegee intermediates. rsc.org These intermediates can then undergo various reactions, leading to the formation of a range of oxidation products. For some methyl-substituted furans, ozonolysis can be a removal pathway comparable in importance to reaction with OH radicals. rsc.org
Nitrate Radical Interactions: During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a major atmospheric oxidant. bohrium.comnih.gov The reaction with NO₃ is a dominant removal pathway for many furan compounds, particularly those with electron-donating alkyl substituents. bohrium.comcopernicus.org Similar to OH radical reactions, the NO₃ radical primarily adds to the double bonds of the furan ring. bohrium.com The subsequent reaction pathways can lead to the formation of organic nitrates or other oxidation products. copernicus.org
Studies have shown that the rate of reaction with NO₃ increases significantly with methyl substitution on the furan ring. bohrium.com For instance, the rate coefficient for the reaction of NO₃ with 2,5-dimethylfuran is about two orders of magnitude greater than that for furan. copernicus.org For some furanones, like α-angelicalactone, the reaction with NO₃ is also an important atmospheric sink at night. copernicus.orgcopernicus.org
Table 2: Rate Coefficients for the Reaction of NO₃ Radicals with Selected Furanoid Compounds
Specific experimental data for the ozonolysis and nitrate radical reactions of this compound are not available in the reviewed literature. The table provides context with data from related furanoid compounds.
Formation of Secondary Atmospheric Pollutants from Furanoid Degradation
The atmospheric oxidation of furanoid compounds is a significant source of secondary atmospheric pollutants, including ground-level ozone and secondary organic aerosol (SOA). acs.org SOA is a major component of fine particulate matter (PM₂.₅), which has adverse effects on human health and climate.
The degradation of furanoids produces low-volatility and semi-volatile compounds that can partition into the aerosol phase, contributing to SOA formation and growth. uclm.es The products of furanoid oxidation, such as dicarbonyls, hydroxy furanones, and organic nitrates, can all contribute to SOA mass. acs.orgcopernicus.org For example, the oxidation of furan and methylfurans by OH radicals is known to produce unsaturated 1,4-dicarbonyls, which are precursors to SOA. acs.org Similarly, nighttime oxidation by NO₃ radicals can lead to the formation of low-volatility organic nitrates that partition to the aerosol phase. copernicus.org
The yield of SOA from furanoid oxidation depends on various factors, including the specific furanoid, the oxidant, and environmental conditions such as the concentration of nitrogen oxides (NOx) and relative humidity. uclm.es For instance, studies on 2,5-dimethylfuran have shown that both its photooxidation by OH radicals and its ozonolysis lead to the formation of SOA. uclm.es The presence of SO₂ has been observed to enhance new particle formation during the ozonolysis of 2,5-dimethylfuran. uclm.es
Modeling and Kinetic Studies of Furanoid Atmospheric Degradation
Kinetic studies and atmospheric modeling are crucial tools for understanding the atmospheric fate of furanoids and their impact on air quality. acs.org Laboratory experiments provide fundamental data on reaction rate coefficients and product formation, which are then used as inputs for chemical transport models. acs.orgkaust.edu.sa These models simulate the complex chemical transformations of furanoids in the atmosphere and predict their contribution to ozone and SOA formation.
Recent reviews highlight the need for more comprehensive inclusion of furanoid chemistry in atmospheric models. acs.org While kinetic data exist for a number of furan derivatives, there are still significant gaps, particularly for more complex and substituted furanoids. bohrium.com For example, temperature-dependent kinetic data are often lacking, which is essential for accurate modeling of atmospheric processes under different conditions. bohrium.com
Structure-activity relationships (SARs) are often used to estimate the reaction rate coefficients for compounds where experimental data is unavailable. However, the development of reliable SARs for furanoids requires a robust database of kinetic measurements for a wide range of structurally diverse compounds. The lack of specific kinetic data for compounds like this compound underscores the need for further experimental and theoretical studies to better constrain their atmospheric impact.
Future Research Directions and Challenges in 2,2,4,5 Tetramethylfuran 3 2h One Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the study of 2,2,4,5-tetramethylfuran-3(2H)-one is the development of efficient and environmentally benign synthetic methodologies. Traditional synthetic routes to furanone cores often involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Future research must prioritize the development of sustainable and atom-economical pathways.
Current Approaches for Furanone Synthesis and Their Limitations
| Method | Description | Limitations |
| Cycloisomerization of Allenic Hydroxyketones | A metal-catalyst-free synthesis of 3(2H)-furanones in water. organic-chemistry.org | Substrate specific, may not be suitable for tetrasubstituted furanones. |
| Gold-Catalyzed Cyclization of γ-Hydroxyalkynones | Utilizes a gold catalyst to cyclize γ-hydroxyalkynones to substituted 3(2H)-furanones under mild conditions. organic-chemistry.org | Use of expensive and potentially toxic heavy metal catalysts. |
| Rhodium(II)/Palladium(0) Catalyzed Cascade Reaction | A binary catalytic system for the synthesis of highly substituted 3(2H)-furanones. organic-chemistry.org | Complex catalytic system, potential for metal contamination in the product. |
| Base-Induced Intramolecular Cyclization | A rapid and simple method for synthesizing 2-unsubstituted 5-aryl-3(2H)-furanones. organic-chemistry.org | Limited to specific substitution patterns. |
Future efforts should focus on catalytic methods that utilize earth-abundant metals or organocatalysts. For instance, adapting catalyst-free methods, such as the cross-coupling of α-aryldiazo ketones and α-diazo esters, could provide a more sustainable route to the this compound core. chemistryviews.org Furthermore, exploring bio-based feedstocks and enzymatic transformations could offer a renewable and highly selective approach to its synthesis, aligning with the principles of green chemistry. mdpi.com The synthesis of the related ether 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF) from potentially renewable feedstocks serves as an encouraging precedent. rsc.orgwikipedia.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of the furanone ring is rich and varied, offering numerous avenues for functionalization and transformation. foreverest.netnih.gov The specific substitution pattern of this compound, with its gem-dimethyl group at the C2 position and methyl groups at the C4 and C5 positions, is expected to influence its reactivity in unique ways compared to other furanones.
Future research should systematically investigate the reactivity of this compound. For example, its susceptibility to nucleophilic attack, cycloaddition reactions, and ring-opening transformations should be explored. acs.org The presence of the C5 methyl group may influence the regioselectivity of reactions compared to unsubstituted or differently substituted furanones. acs.org Understanding these reactivity patterns is crucial for the strategic design of novel derivatives with tailored properties. The study of halogenated 2(5H)-furanones has revealed their high reactivity and versatility as synthetic intermediates, suggesting that similar investigations into halogenated derivatives of this compound could be fruitful. nih.govnih.gov
Advanced Computational Studies for Mechanistic Prediction and Catalyst Design
Computational chemistry offers a powerful tool for elucidating reaction mechanisms and designing novel catalysts. nih.govresearchgate.net For this compound, where experimental data may be limited, theoretical studies can provide invaluable insights into its structure, stability, and reactivity.
Future computational work should focus on:
Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model potential reaction pathways for the synthesis and transformation of this compound. This can help in understanding the role of catalysts and predicting the most favorable reaction conditions. nih.gov
Catalyst Design: Computational screening can be used to identify promising catalyst candidates for the sustainable synthesis of this furanone. By modeling the interaction of the substrate with different catalytic species, it is possible to predict catalytic activity and selectivity, thereby guiding experimental efforts.
Spectroscopic Characterization: Theoretical calculations of spectroscopic properties (e.g., NMR, IR) can aid in the unambiguous identification and characterization of this compound and its derivatives.
Studies on related furanone systems have already demonstrated the power of computational methods in understanding their photophysical properties and reaction mechanisms. acs.orgrsc.org
Integration of Furanone Chemistry in Green Chemistry Initiatives
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The unique properties of furanones and their derivatives present several opportunities for their integration into green chemistry initiatives.
For this compound, future research should explore its potential as:
A Bio-based Platform Molecule: If sustainable synthetic routes from renewable resources can be developed, this furanone could serve as a valuable bio-based building block for the synthesis of more complex molecules. The production of the solvent 2,2,5,5-tetramethyloxolane (TMO) from bio-based feedstocks provides a model for such endeavors. mdpi.com
A Green Solvent or Additive: The related compound 2,2,5,5-tetramethyltetrahydrofuran has been investigated as a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents. rsc.orgwikipedia.org The properties of this compound should be evaluated to determine its potential in similar applications.
A Precursor to Functional Materials: Furan-based polymers are gaining attention as renewable alternatives to petroleum-derived plastics. Investigating the polymerization of this compound or its derivatives could lead to the development of novel, sustainable materials.
The broader context of furan (B31954) chemistry in sustainable processes, such as the conversion of biomass to valuable chemicals, underscores the potential for this compound to contribute to a more sustainable chemical industry. frontiersin.orgacs.org
Q & A
Q. What are the common synthetic routes for preparing 2,2,4,5-tetramethylfuran-3(2H)-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization of substituted keto-acids or intramolecular esterification. For example, furanones with methyl substituents are often synthesized via acid-catalyzed cyclization of γ-keto esters. Reaction temperature (80–120°C) and catalyst choice (e.g., p-toluenesulfonic acid) critically impact yield by controlling side reactions like over-oxidation. Solvent polarity must be optimized to stabilize intermediates .
Q. How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Chromatography: Use GC-MS or HPLC with a polar stationary phase (e.g., C18) to assess purity.
- Spectroscopy: Compare NMR data (¹H and ¹³C) with literature. For instance, methyl groups at positions 2 and 5 typically appear as singlets in ¹H NMR (δ 1.2–1.5 ppm).
- Elemental Analysis: Confirm empirical formula (C₈H₁₂O₂) via combustion analysis .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be analyzed?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for brominated dihydrofuran analogs (e.g., C–H⋯H and Br⋯Br interactions in crystal lattices) .
- Chiral HPLC: Separate enantiomers using columns like Chiralpak® IA/IB and polarimetric detection .
- Computational Modeling: Predict steric effects using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
Q. What strategies resolve contradictions in reactivity data for methyl-substituted furanones under oxidative conditions?
Methodological Answer:
- Controlled Kinetic Studies: Monitor reaction intermediates via in-situ FTIR or LC-MS to identify competing pathways (e.g., epoxidation vs. ring-opening).
- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation in products .
- Substituent Effects Analysis: Compare reactivity with analogs (e.g., 4-methoxy vs. 4-bromo derivatives) to isolate electronic vs. steric influences .
Q. How can computational tools predict the metabolic pathways of this compound in biological systems?
Methodological Answer:
- ADMET Prediction: Use software like SwissADME or ADMETlab® to estimate bioavailability, cytochrome P450 interactions, and toxicity.
- Docking Simulations: Model interactions with enzymes (e.g., CYP3A4) using AutoDock Vina .
- Metabolite Identification: Combine in silico fragmentation (e.g., CFM-ID) with empirical LC-HRMS data .
Q. What advanced techniques characterize non-covalent interactions in crystalline forms of this compound?
Methodological Answer:
- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., H⋯H, C⋯O) from X-ray data, as shown for hexasubstituted dihydrofurans .
- Thermogravimetric Analysis (TGA): Assess thermal stability and phase transitions.
- Solid-State NMR: Probe hydrogen-bonding networks using ¹H-¹³C CP/MAS .
Data Contradiction & Optimization
Q. How should researchers address discrepancies in reported NMR chemical shifts for methyl groups in furanone derivatives?
Methodological Answer:
- Standardized Referencing: Calibrate NMR spectrometers using internal standards (e.g., TMS) and control solvent effects (CDCl₃ vs. DMSO-d₆).
- Comparative Databases: Cross-validate shifts with repositories like NIST Chemistry WebBook .
- Dynamic Effects Analysis: Investigate conformational flexibility via variable-temperature NMR .
Q. What experimental designs optimize catalytic asymmetric synthesis of this compound’s enantiomers?
Methodological Answer:
- Chiral Ligand Screening: Test phosphine or bisoxazoline ligands in transition-metal catalysis (e.g., Rh or Pd complexes).
- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers, as shown for dihydrofuranones .
- DoE (Design of Experiments): Apply factorial designs to optimize parameters like temperature, pressure, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
